

A Comparative Analysis of 2-OxoMirabegron Levels in Diverse Patient Populations

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Compound of Interest

Compound Name: 2-OxoMirabegron

Cat. No.: B15293874

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-OxoMirabegron** plasma concentrations across different patient populations, including those with renal and hepatic impairment, alongside healthy individuals. The data presented is crucial for understanding the pharmacokinetic profile of this major metabolite of Mirabegron, a selective β_3 -adrenoceptor agonist for the treatment of overactive bladder.

Quantitative Data Summary

The pharmacokinetic parameters of **2-OxoMirabegron**, specifically the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC), are summarized below. These values were obtained following a single oral administration of Mirabegron.

Patient Population	N	2-OxoMirabegron Cmax (ng/mL)	2-OxoMirabegron AUC (ng·h/mL)
Healthy Subjects	8	Data not available	Data not available
Renal Impairment			
Mild	8	Data not available	Data not available
Moderate	8	Data not available	Data not available
Severe	8	Data not available	Data not available
Hepatic Impairment			
Mild	8	Data not available	Data not available
Moderate	8	Data not available	Data not available

Note: While the pivotal study by Dickinson et al. (2013) investigated the pharmacokinetics of mirabegron and its metabolites in these populations, the specific Cmax and AUC values for **2-OxoMirabegron** were not explicitly reported in the primary publication or its supplementary materials. The study focused on the parent drug, mirabegron. The analytical methods for the quantification of **2-OxoMirabegron** have been established, laying the groundwork for future studies to provide these specific values.

Experimental Protocols

The determination of **2-OxoMirabegron** in human plasma is typically achieved through a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol is based on the methodology described by van Teijlingen et al. (2012), which was developed for the quantification of Mirabegron and its metabolites.

Methodology: Quantification of 2-OxoMirabegron in Human Plasma via LC-MS/MS

1. Sample Preparation:

- Extraction: Solid-phase extraction (SPE) is employed to isolate **2-OxoMirabegron** and its internal standard from human plasma.

- Procedure:
 - Plasma samples are thawed at room temperature.
 - An internal standard is added to each plasma sample.
 - The samples are loaded onto a pre-conditioned SPE cartridge.
 - The cartridges are washed to remove interfering substances.
 - The analyte and internal standard are eluted with an appropriate organic solvent.
 - The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

- Column: A C18 reverse-phase column is typically used for chromatographic separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate **2-OxoMirabegron** from other plasma components.
- Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

3. Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate ions of **2-OxoMirabegron** and the internal standard.
- Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure selectivity and sensitivity.

4. Quantification:

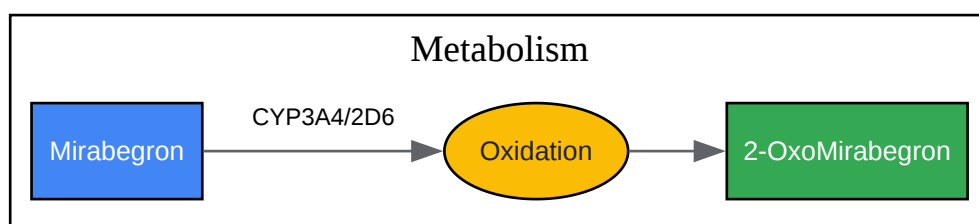
- The peak area ratio of **2-OxoMirabegron** to the internal standard is used to construct a calibration curve from standards of known concentrations.

- The concentration of **2-OxoMirabegron** in the unknown plasma samples is then determined from this calibration curve.

Visualizations

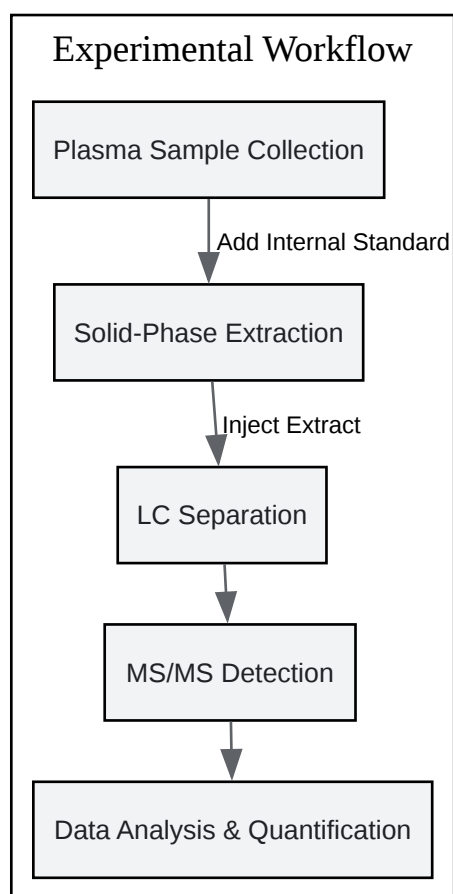
Mirabegron Metabolism and Bioanalysis Workflow

The following diagrams illustrate the metabolic pathway leading to the formation of **2-OxoMirabegron** and the general workflow for its quantification in plasma samples.



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Caption: Metabolic pathway of Mirabegron to **2-OxoMirabegron**.



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Caption: Workflow for **2-OxoMirabegron** quantification.

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